Anidoxime

Description

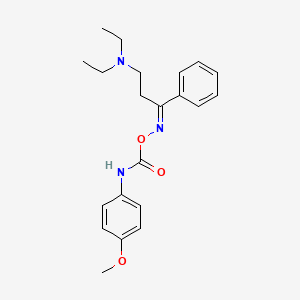

Anidoxime (CAS: 34297-34-2) is an investigational oral analgesic agent with the molecular formula C₂₁H₂₇N₃O₃ and a molecular weight of 369.46 g/mol . Structurally, it is the hydrochloride salt of O-(4-methoxyphenyl-carboxyl)-3-diethylamino-propiophenone oxime, synthesized via the conversion of a ketone to an oxime intermediate, followed by reaction with p-methoxyphenyl isocyanate . Unlike conventional opioids or NSAIDs, this compound inhibits prostaglandin synthesis in vitro and in vivo through a mechanism distinct from other clinical analgesics . Its unique amidoxime functional group (containing both hydroxyimino and amino groups) positions it as a versatile scaffold in medicinal chemistry .

Structure

3D Structure

Properties

Molecular Formula |

C21H27N3O3 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |

InChI |

InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)/b23-20+ |

InChI Key |

XPHBRTNHVJSEQD-BSYVCWPDSA-N |

Isomeric SMILES |

CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |

Synonyms |

4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Anidoxime can be synthesized through the reaction of hydroxylamine with nitriles under various conditions. One efficient method involves the use of hydroxylamine and nitriles via a solvent-free method under ultrasonic irradiation . Another approach is the microwave-assisted method, which has been applied for the synthesis of amidoxime-functionalized fibrous adsorbents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its rapidity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Anidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of anidoximes can be catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase . Additionally, anidoximes can react with carboxylic acids or their esters under high-pressure conditions to form 1,2,4-oxadiazoles .

Common Reagents and Conditions:

Oxidation: Catalyzed by cytochrome P450 or horseradish peroxidase.

Substitution: Reaction with carboxylic acids or esters under high-pressure conditions.

Major Products:

Oxidation: Nitric oxide (NO) release.

Substitution: Formation of 1,2,4-oxadiazoles.

Scientific Research Applications

Anidoxime has been studied extensively for its applications in various fields:

Mechanism of Action

Anidoxime exerts its effects primarily through the release of nitric oxide (NO). The presence of an electron-donating group on the oxime moiety decreases the energy gap between the oxime and nitrone forms, stabilizing the latter and facilitating addition reactions . This mechanism is crucial for its biological activities, including vasodilation and reduction of arterial pressure .

Comparison with Similar Compounds

Structural and Mechanistic Differences

- Anidoxime vs. Opioids: Dihydrocodeine: A morphine derivative acting on μ-opioid receptors. Molecular formula: C₁₈H₂₃NO₃ (smaller than this compound’s C₂₁H₂₇N₃O₃) . this compound: Non-opioid mechanism via prostaglandin inhibition, avoiding receptor-mediated side effects .

- This compound vs.

Amidoxime Derivatives :

Physicochemical Properties

This compound’s higher molecular weight and hydrochloride salt formulation may influence its pharmacokinetics, including prolonged half-life compared to smaller molecules like dihydrocodeine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.